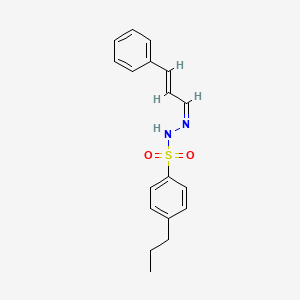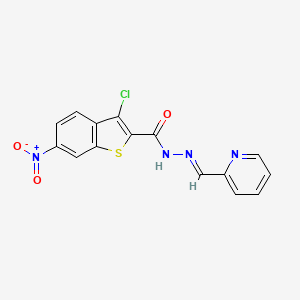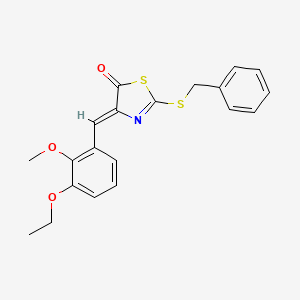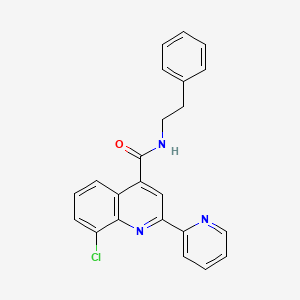![molecular formula C24H30N2O3 B4610243 5,5-dimethyl-3-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}-2,4-imidazolidinedione](/img/structure/B4610243.png)
5,5-dimethyl-3-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}-2,4-imidazolidinedione
Übersicht
Beschreibung
5,5-dimethyl-3-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}-2,4-imidazolidinedione is a useful research compound. Its molecular formula is C24H30N2O3 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.22564282 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The synthesis and biological evaluation of imidazolidine derivatives, including those structurally related to 5,5-dimethyl-3-{4-[4-(1-methyl-1-phenylethyl)phenoxy]butyl}-2,4-imidazolidinedione, have been explored for their potential dual inhibitory activity against 5-lipoxygenase and cyclooxygenase. These compounds have shown varying degrees of selectivity toward these enzymes and exhibited oral activity in anti-inflammatory models, demonstrating their potential for therapeutic applications in inflammation (Unangst et al., 1994).
Reactivity and Structural Characterization
Research into the reactivity and structural characterization of sodium and ytterbium complexes with imidazolidine-bridged bis(phenolato) ligands highlights the versatility of imidazolidine derivatives in coordination chemistry. These studies provide insights into the synthesis of metal complexes that could be useful in catalysis and materials science (Xu et al., 2007).
Palladium(II)-Induced Intramolecular Cyclization
The regioselectivity of Palladium(II)-induced intramolecular cyclization involving imidazolidine derivatives has been studied, revealing the influence of sodium carboxylates on the formation of cyclized products. These findings have implications for the synthesis of complex organic structures and the development of new synthetic methodologies (Hosokawa et al., 1976).
Synthesis of 2-(2-Arylethyl)Imidazoles
Direct alkylation of 1-(N,N-dimethylaminomethyl)2-lithiomethylimidazole has provided a straightforward route to 2-(2-arylethyl)imidazoles, showcasing the synthetic utility of imidazolidine derivatives in accessing complex imidazole-containing structures, which are valuable in pharmaceutical and material science research (Tarnchompoo et al., 1990).
Hydrogen Bonding and Viscosity in Ionic Liquids
Studies on the impact of hydrogen bonding on the viscosity of imidazolium-based ionic liquids have elucidated the counter-intuitive behavior where a reduction in hydrogen bonding leads to an increase in viscosity. This research contributes to the understanding of ionic liquid properties, which is critical for their application in green chemistry and industrial processes (Hunt, 2007).
Eigenschaften
IUPAC Name |
5,5-dimethyl-3-[4-[4-(2-phenylpropan-2-yl)phenoxy]butyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-23(2,18-10-6-5-7-11-18)19-12-14-20(15-13-19)29-17-9-8-16-26-21(27)24(3,4)25-22(26)28/h5-7,10-15H,8-9,16-17H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUYOARTPQYIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCCOC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,5-dimethoxyphenyl)thiourea](/img/structure/B4610172.png)
![{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4610174.png)
![2-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4610180.png)

![N-(4-isopropylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4610189.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4610196.png)


![1-{[1-(2-furoyl)-4-piperidinyl]carbonyl}-2-methylindoline](/img/structure/B4610227.png)
![5-(2,3-dichlorophenyl)-N-{[(2-isopropylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4610247.png)

![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-furoyl)piperazine](/img/structure/B4610264.png)
![3-[5-chloro-2-(3-methylbutoxy)phenyl]-2-cyano-N-1-naphthylacrylamide](/img/structure/B4610266.png)
![3-(3-chloro-4-fluorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4610272.png)
